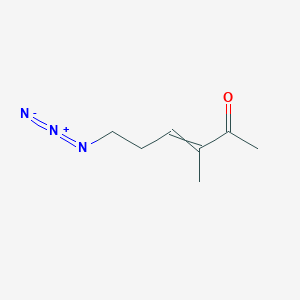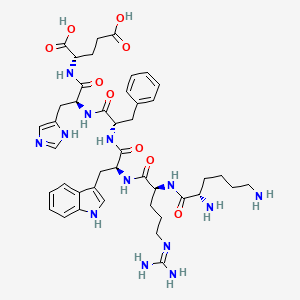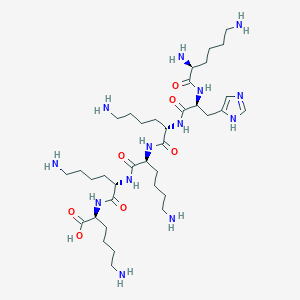![molecular formula C13H21F2NO B14206886 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine CAS No. 823178-49-0](/img/structure/B14206886.png)
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine is a chemical compound characterized by the presence of a morpholine ring attached to a bicyclo[6.1.0]nonane structure with two fluorine atoms.
Méthodes De Préparation
The synthesis of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves several steps. One common method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This process is crucial for constructing the bicyclo[6.1.0]nonane core. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine include other morpholine derivatives and bicyclo[6.1.0]nonane compounds. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dual fluorine atoms and the combination of the morpholine ring with the bicyclo[6.1.0]nonane structure .
Propriétés
Numéro CAS |
823178-49-0 |
|---|---|
Formule moléculaire |
C13H21F2NO |
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
4-(9,9-difluoro-1-bicyclo[6.1.0]nonanyl)morpholine |
InChI |
InChI=1S/C13H21F2NO/c14-13(15)11-5-3-1-2-4-6-12(11,13)16-7-9-17-10-8-16/h11H,1-10H2 |
Clé InChI |
VHGSUQYNRSTQIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(C(C2(F)F)CC1)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)

![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)


![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)



![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
